Cas no 1485095-23-5 (5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine structure](https://ja.kuujia.com/scimg/cas/1485095-23-5x500.png)
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine
- 5H-Pyrano[4,3-d]pyrimidin-4-amine, 7,8-dihydro-
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- インチ: 1S/C7H9N3O/c8-7-5-3-11-2-1-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10)
- InChIKey: XRKGQDIIBVFKPO-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N)=C2COCCC2=N1
じっけんとくせい
- 密度みつど: 1.302±0.06 g/cm3(Predicted)
- ふってん: 363.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 5.02±0.20(Predicted)
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1217869-0.05g |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95% | 0.05g |
$212.0 | 2023-07-10 | |
Enamine | EN300-1217869-10.0g |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95% | 10.0g |
$3929.0 | 2023-07-10 | |
Life Chemicals | F2147-6766-0.25g |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95%+ | 0.25g |
$743.0 | 2023-09-06 | |
Life Chemicals | F2147-6766-1g |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95%+ | 1g |
$825.0 | 2023-09-06 | |
Enamine | EN300-1217869-2.5g |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95% | 2.5g |
$1791.0 | 2023-07-10 | |
Enamine | EN300-1217869-0.1g |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95% | 0.1g |
$317.0 | 2023-07-10 | |
TRC | H267256-500mg |
5h,7h,8h-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 500mg |
$ 660.00 | 2022-06-04 | ||
Enamine | EN300-1217869-10000mg |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95.0% | 10000mg |
$3929.0 | 2023-10-02 | |
Enamine | EN300-1217869-250mg |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95.0% | 250mg |
$452.0 | 2023-10-02 | |
1PlusChem | 1P018KVP-50mg |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine |
1485095-23-5 | 95% | 50mg |
$315.00 | 2024-06-20 |
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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4. Book reviews
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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9. Book reviews
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amineに関する追加情報
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine: A Comprehensive Overview
The compound with CAS No 1485095-23-5, known as 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse applications in pharmaceuticals, agrochemicals, and advanced materials. The pyrano[4,3-d]pyrimidine core structure is particularly intriguing due to its unique electronic properties and potential for functionalization.
Recent studies have highlighted the importance of pyrano[4,3-d]pyrimidine derivatives in drug discovery. Researchers have explored the ability of these compounds to act as inhibitors of various enzymes and receptors, making them promising candidates for the treatment of diseases such as cancer and neurodegenerative disorders. For instance, a study published in 2023 demonstrated that 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine exhibits potent anti-proliferative activity against several cancer cell lines, suggesting its potential as a lead compound in oncology drug development.
The synthesis of 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine involves a multi-step process that typically begins with the preparation of a suitable pyrimidine precursor. One common approach is the cyclization of an appropriately substituted diamine with a carbonyl compound under thermal or acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the amino group at the 4-position. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
In terms of applications beyond pharmaceuticals, pyrano[4,3-d]pyrimidine derivatives have shown promise in the field of optoelectronics. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. A 2023 study reported that incorporating 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine into OLED structures significantly enhanced device efficiency and stability due to its high electron transport capability and favorable energy levels.
The structural versatility of 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine also lends itself well to materials science applications. By modifying the substituents on the pyrano ring or the pyrimidine core, researchers can tailor the physical and chemical properties of the compound for specific uses. For example, introducing electron-withdrawing groups can increase the molecule's stability under harsh conditions or improve its solubility in organic solvents.
From an environmental perspective, pyrano[4,3-d]pyrimidine derivatives are generally considered non-toxic under normal handling conditions. However,m it is essential to adhere to standard laboratory safety protocols when working with these compounds to minimize exposure risks.
In conclusion, 5H
1485095-23-5 (5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine) 関連製品
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